molecular formula C17H18BrN3 B5512954 2-Amino-4-(3-bromophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile

2-Amino-4-(3-bromophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile

Cat. No.: B5512954
M. Wt: 344.2 g/mol
InChI Key: JAKLHHDIUOMZGW-UHFFFAOYSA-N
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Description

2-Amino-4-(3-bromophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-bromophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-bromophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-bromophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3-bromophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-amino-4-(3-bromophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3/c1-3-6-15-13(4-2)16(14(10-19)17(20)21-15)11-7-5-8-12(18)9-11/h5,7-9H,3-4,6H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKLHHDIUOMZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Br)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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